
(R)-6-Oxopiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Oxopiperazine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the oxo group at the sixth position and the carboxylic acid group at the second position makes this compound unique and versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Oxopiperazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl oxalate with ethylenediamine, followed by cyclization and subsequent oxidation to introduce the oxo group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of ®-6-Oxopiperazine-2-carboxylic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) facilitate the formation of esters and amides.
Major Products: The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
®-6-Oxopiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-6-Oxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and carboxylic acid moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are essential for its therapeutic applications.
Comparación Con Compuestos Similares
Piperazine: A simpler analog without the oxo and carboxylic acid groups.
2,6-Dioxopiperazine: Contains two oxo groups but lacks the chiral center.
N-Acetylpiperazine: Features an acetyl group instead of the carboxylic acid.
Uniqueness: ®-6-Oxopiperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both oxo and carboxylic acid groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1240590-33-3 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
(2R)-6-oxopiperazine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Clave InChI |
YFTIUIRRLXUUIK-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](NC(=O)CN1)C(=O)O |
SMILES canónico |
C1C(NC(=O)CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
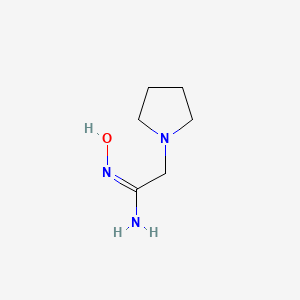
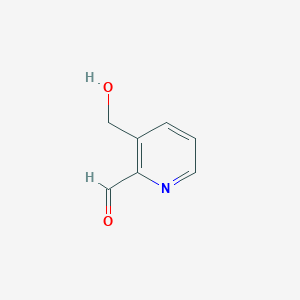
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
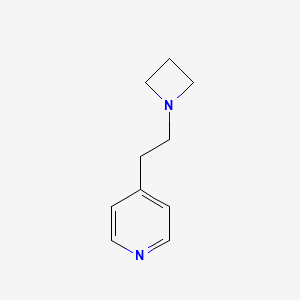
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
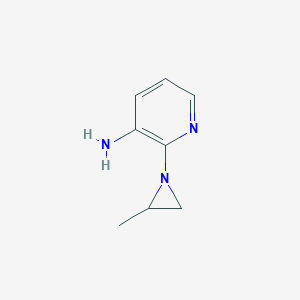

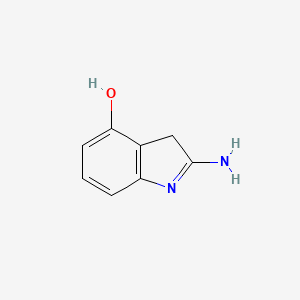
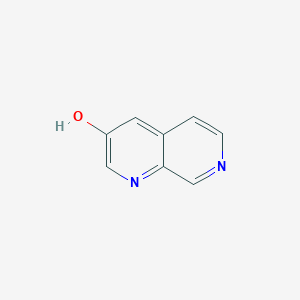
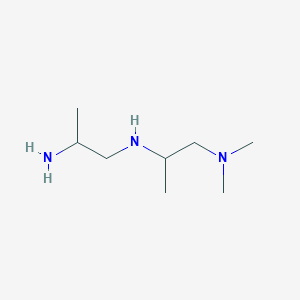
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
